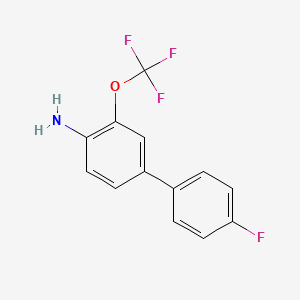

4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

Description

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-4-1-8(2-5-10)9-3-6-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXHUPDOVLHWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. This interaction is crucial as it can modulate the levels of bioactive lipids, thereby influencing various physiological processes.

Cellular Effects

The effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting soluble epoxide hydrolase, this compound can alter the signaling pathways mediated by epoxyeicosatrienoic acids, leading to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine exerts its effects through specific binding interactions with target biomolecules. Its inhibition of soluble epoxide hydrolase involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids, which have various biological effects, including anti-inflammatory and vasodilatory actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory actions. At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its application in therapeutic settings.

Metabolic Pathways

4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its inhibition of soluble epoxide hydrolase affects the metabolic flux of epoxyeicosatrienoic acids, leading to altered levels of these metabolites. This modulation of metabolic pathways can have significant physiological implications.

Transport and Distribution

Within cells and tissues, 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, thereby affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine, with the CAS number 1214331-29-9, is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with a fluorine atom and a trifluoromethoxy group, which significantly influences its physicochemical properties and biological interactions. The molecular formula is C13H10F4N, indicating a complex structure that may interact with various biological targets.

Target Interactions

The biological activity of this compound is primarily linked to its ability to interact with specific proteins involved in cellular signaling and metabolic pathways. For instance, similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in tumor cell proliferation and angiogenesis . The introduction of fluorine atoms in aromatic systems often enhances binding affinity due to increased lipophilicity and electronic effects.

Inhibition Studies

In studies involving related biphenyl derivatives, compounds have demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Modifications to the biphenyl structure, such as varying the position and type of substituents (e.g., additional fluorine or methoxy groups), can significantly alter biological activity.

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | 4' | Increases lipophilicity and binding affinity |

| Trifluoromethoxy | 3 | Enhances metabolic stability |

Biological Activity Data

Recent studies have explored the biological activity of related compounds through various assays:

- Cytotoxicity Assays : MTT assays have been employed to evaluate the cytotoxic effects on cancer cell lines, revealing promising results for derivatives of biphenyl structures.

- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating infections .

- Molecular Docking Studies : Computational analyses have indicated favorable interactions with targets like RNA polymerase, providing insights into the mechanisms by which these compounds exert their effects .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that modifications to the biphenyl structure could lead to enhanced inhibition of cancer cell proliferation. For example, substituting different groups at the para position resulted in varying degrees of cytotoxicity against MCF-7 cells, with some analogs showing IC50 values as low as 5 µM .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of certain fluorinated biphenyl derivatives against M. tuberculosis, with minimum inhibitory concentrations (MIC) reported in the low micromolar range. This suggests that these compounds could serve as lead candidates for developing new antimycobacterial agents .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a biphenyl structure with a trifluoromethoxy group and a fluorine atom at the para position. Its unique electronic properties due to fluorination enhance its reactivity and interaction with biological targets, making it a valuable scaffold in drug design.

Medicinal Chemistry

Anticancer Activity

Fluorinated biphenyls, including 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine, have been studied for their potential anticancer properties. They can modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival. For instance, compounds with similar structures have shown effectiveness against various cancer types by inhibiting key signaling pathways involved in tumor growth .

Antimicrobial Properties

Research indicates that biphenyl derivatives possess antimicrobial activities. The introduction of fluorine atoms can enhance lipophilicity and bioavailability, leading to improved efficacy against bacterial strains. The compound's structure allows it to interact effectively with microbial membranes, disrupting their integrity .

Pharmacokinetic Enhancements

The presence of fluorine atoms in drug candidates often leads to improved pharmacokinetic properties, such as increased metabolic stability and altered distribution characteristics. Studies have shown that fluorinated compounds exhibit better absorption and lower clearance rates in vivo, making them suitable candidates for further development .

Material Science

Organic Electronics

this compound is also explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its rigid structure and electron-withdrawing properties contribute to enhanced charge transport characteristics, making it an excellent candidate for these applications .

Liquid Crystals

Due to its unique molecular arrangement, this compound can be utilized as a liquid crystal material. Liquid crystals are essential for display technologies; thus, the incorporation of such biphenyl derivatives can lead to advancements in LCD technology by improving response times and thermal stability .

Synthesis and Derivative Development

The synthesis of this compound typically involves several methods, including palladium-catalyzed coupling reactions. These synthetic pathways allow for the modification of the biphenyl core to create various derivatives with tailored properties for specific applications .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of fluorinated biphenyls, researchers synthesized several derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an effective therapeutic agent .

Case Study 2: Organic Electronics Performance

A comparative analysis of different fluorinated compounds used in OLEDs showed that those incorporating the trifluoromethoxy group exhibited superior performance metrics such as higher efficiency and longer operational lifetimes compared to non-fluorinated counterparts .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at specific positions. Key observations include:

Table 1: Substitution Reactions

*Yield reported for analogous biphenyl systems under mechanochemical conditions .

Mechanistic studies indicate that the trifluoromethoxy group directs substitution to the para position relative to the amine via resonance and inductive effects . Competitive fluorination side reactions may occur under strong electrophilic conditions due to fluoride ion release .

Oxidation and Reduction

The amine group undergoes redox transformations, while fluorinated groups remain inert under mild conditions:

Table 2: Redox Reactions

| Reaction Type | Reagents/Conditions | Major Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄ / H₂SO₄, 80°C | 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-nitro | Precursor for dyes/explosives |

| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine (recycled) | Purification processes |

Oxidation to nitro derivatives enhances electrophilicity for subsequent coupling reactions . Catalytic hydrogenation cleanly regenerates the amine without affecting fluorinated groups.

Cross-Coupling Reactions

The biphenyl structure participates in palladium-catalyzed couplings:

Table 3: Coupling Reactions

| Reaction Type | Partners | Catalyst System | Yield | Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Pd(OAc)₂/SPhos, K₃PO₄ | 82% | Extended π-conjugated systems |

| Buchwald-Hartwig | Aryl halides | Pd₂(dba)₃/XPhos, K₂CO₃ | 75% | N-aryl derivatives for pharma |

These reactions proceed efficiently at 80–100°C in toluene/water mixtures . The trifluoromethoxy group improves catalyst turnover by preventing undesired coordination .

Condensation Reactions

The primary amine reacts with carbonyl compounds:

Table 4: Condensation Examples

| Carbonyl Partner | Conditions | Product Type | Stability |

|---|---|---|---|

| 4-Cyanobenzaldehyde | Solvent-free, 25°C, 1h | Schiff base | Air-stable |

| Trifluoroacetophenone | EtOH, Δ, 6h | Imine derivatives | Hydrolytically sensitive |

Schiff bases formed from this amine show enhanced crystallinity compared to non-fluorinated analogs, making them valuable in materials science .

Mechanistic Considerations

-

Electronic Effects : The -CF₃O group decreases electron density at positions 2 and 4 of the biphenyl ring (Hammett σₚ = +0.52), favoring electrophilic attack at position 5 .

-

Steric Effects : Ortho-substitution is hindered by the bulky trifluoromethoxy group, with computed steric maps showing >8 kcal/mol barrier for NAS at position 2 .

-

Solvent Impact : Polar aprotic solvents (DMF, DMSO) accelerate NAS by 3–5× compared to toluene, as shown in kinetic studies .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 250°C via cleavage of the C-N bond (TGA data).

-

Photoreactivity : UV exposure (λ = 254 nm) induces homolytic C-F bond cleavage, forming aryl radicals .

-

Hydrolytic Sensitivity : Stable in pH 4–9; rapid decomposition occurs in strong acids (pH < 2) through protonation-induced ring opening.

This compound’s unique reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals, liquid crystals, and supramolecular architectures. Recent advances in mechanochemical methods have improved synthetic efficiency while minimizing hazardous waste.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Substituent Effects

The table below highlights key structural differences and substituent impacts:

*Molecular weight inferred from analogs (e.g., ).

Key Observations:

- Trifluoromethoxy vs. Fluorine/Methyl Groups : The -OCF₃ group in the target compound and provides stronger electron-withdrawing effects than fluorine or methyl, improving metabolic stability and membrane permeability .

- Positional Isomerism : Moving the trifluoromethoxy group from 3 (target compound) to 3' () alters the molecule’s dipole moment, affecting interactions with biological targets (e.g., enzyme active sites) .

Physicochemical Properties

- Solubility: The trifluoromethoxy group increases lipophilicity compared to non-fluorinated analogs (e.g., 4'-Fluoro-biphenyl-3-amine in ), enhancing solubility in organic solvents like ethanol or DMF but reducing water solubility .

- Stability : Fluorinated amines (e.g., ) exhibit greater stability under reducing conditions due to electron-withdrawing substituents protecting the amine group from oxidation .

Méthodes De Préparation

Formation of the Biphenyl Core with Trifluoromethoxy and Fluoro Substituents

A critical step is synthesizing the biphenyl framework bearing the trifluoromethoxy group at the 3-position and fluorine at the 4'-position. This can be achieved via:

FeCl3-Catalyzed Homocoupling of 3-(trifluoromethoxy)phenylmagnesium bromide : This method provides 3,3'-bis(trifluoromethoxy)biphenyl in high yield (~79%) and can be adapted to synthesize mono-substituted biphenyls by controlling stoichiometry and reaction conditions. The starting material, 3-(trifluoromethoxy)bromobenzene, is inexpensive and readily available, making this approach practical for scale-up.

Suzuki-Miyaura Cross-Coupling : The biphenyl core can be constructed by coupling a fluorinated arylboronic acid with a trifluoromethoxy-substituted aryl halide. For example, fluorinated phenyl boronic acids can be coupled with 4-chloroaniline derivatives to form fluorinated aminobiphenyls under palladium catalysis with ligands such as SPhos or XPhos, using bases like potassium phosphate or carbonate in refluxing solvents (THF, toluene, water).

Introduction of the Amino Group

The amino group at the 4-position can be introduced by:

Catalytic Hydrogenation of Nitro-Substituted Biphenyls : Starting from nitrobiphenyl intermediates, catalytic hydrogenation under mild conditions (20–80 °C, 0.2–2 MPa hydrogen pressure) with appropriate catalysts (e.g., Pd/C) converts the nitro group to an amine with high yield and purity (up to 92% yield, 98% purity reported for similar fluoro-aminobiphenyls).

Direct Amination via Cross-Coupling : Refluxing 4-chloroaniline with fluorinated phenyl boronic acids in the presence of palladium acetate and bulky phosphine ligands results in fluorinated aminobiphenyl derivatives. This method avoids the need for reduction steps and can be optimized for different substitution patterns.

Detailed Stepwise Preparation Protocol (Adapted from Patent CN107628956A)

| Step | Reaction Type | Reagents & Conditions | Product & Notes |

|---|---|---|---|

| 1 | Preparation of o-nitrobenzoic acid salt | React o-nitrobenzoic acid with alkali (e.g., sodium or potassium carbonate) in methanol/ethanol at 20–40 °C for 30–120 min. Filter and dry. | o-Nitrobenzoate salt, ready for coupling. |

| 2 | Decarboxylation Coupling | React pre-dried o-nitrobenzoic acid salt, substitution halobenzene (e.g., 3-(trifluoromethoxy)bromobenzene), catalyst (Pd(acac)2, CuI), ligand (triphenylphosphine), and solvent (PEG-400 or toluene) at 80–240 °C for 9–48 hours under nitrogen. | Fluoro-2'-nitrobiphenyl intermediate obtained after filtration, washing, concentration, and crystallization. |

| 3 | Catalytic Hydrogenation | Hydrogenate the nitrobiphenyl intermediate in solvent (e.g., ethanol) with catalyst (Pd/C) at 20–80 °C, 0.2–2 MPa H2 pressure for 1–10 hours. Concentrate to obtain the amine. | Fluoro-2'-aminobiphenyl derivative with high yield (up to 92%) and purity (98%). |

This method provides a robust route to fluoro-aminobiphenyls with bis-fluoro substitution patterns and can be adapted for trifluoromethoxy substitution by selecting appropriate halobenzene substrates.

Research Findings and Optimization Notes

Catalyst Systems : Palladium catalysts such as Pd(acac)2 combined with ligands like triphenylphosphine and 1,10-phenanthroline improve coupling efficiency and selectivity.

Solvent Choice : Polyethylene glycol (PEG-400) serves as a high-boiling solvent facilitating high-temperature coupling, while toluene is effective for extraction and crystallization steps.

Reaction Conditions : Elevated temperatures (up to 240 °C) and prolonged reaction times (up to 48 hours) are necessary for effective decarboxylation coupling, but optimization can reduce these parameters depending on substrate and catalyst loading.

Purification : Post-reaction workup includes filtration, aqueous extraction, organic phase concentration, and recrystallization with petroleum ether or similar solvents to achieve high purity products.

Alternative Cross-Coupling : Suzuki-Miyaura reactions provide milder conditions and versatility in substituent tolerance, enabling the synthesis of fluorinated aminobiphenyls with various substitution patterns including trifluoromethoxy groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Decarboxylation Coupling + Hydrogenation | o-Nitrobenzoic acid salt, halobenzene, Pd(acac)2, CuI, PEG-400, H2, Pd/C | 80–240 °C, 9–48 h (coupling); 20–80 °C, 0.2–2 MPa H2, 1–10 h (reduction) | Up to 92% yield, 98% purity | High yield, scalable, well-established | High temperature, long reaction time |

| FeCl3-Catalyzed Homocoupling | 3-(Trifluoromethoxy)bromobenzene, Mg, FeCl3 catalyst | Room temp, standard Grignard conditions | 79% yield (for bis-substituted biphenyl) | Practical, cost-effective starting materials | Limited to symmetrical biphenyls |

| Suzuki-Miyaura Coupling | Fluorinated arylboronic acid, aryl halide, Pd catalyst, base (K3PO4) | Reflux in THF/water or toluene/water, 80–105 °C | Moderate to high yields (varies) | Mild conditions, flexible substitution | Requires boronic acid preparation |

| Direct Amination Coupling | 4-Chloroaniline, fluorinated arylboronic acid, Pd(OAc)2, bulky phosphine ligand | Reflux in toluene/water or DMF, 80–105 °C | Good yields reported | Avoids reduction step, direct amination | Sensitive to ligand/base choice |

Q & A

Q. What are the common synthetic routes for 4'-fluoro-3-(trifluoromethoxy)biphenyl-4-amine, and how are intermediates characterized?

The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, trifluoromethoxy-substituted phenylboronic acids may react with fluorinated aryl halides under palladium catalysis. Key intermediates are characterized using 1H NMR, 13C NMR, and HRMS to confirm regiochemistry and purity. For instance, in related biphenylamine syntheses, NMR analysis resolves signals for fluorine-substituted aromatic protons (δ 6.8–7.5 ppm) and trifluoromethoxy groups (δ 4.3–4.7 ppm for adjacent protons) .

Q. What safety protocols are critical when handling this compound?

Due to the trifluoromethoxy group’s potential environmental and health hazards (e.g., bioaccumulation), strict waste segregation is required. Waste must be stored in labeled containers and processed by certified hazardous waste facilities. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during synthesis .

Q. How do substituents like fluorine and trifluoromethoxy influence the compound’s physicochemical properties?

Fluorine enhances electronegativity and metabolic stability, while the trifluoromethoxy group increases lipophilicity (logP ~3.5–4.0) and resistance to oxidative degradation. These properties are critical for designing bioactive analogs, as seen in antimalarial studies where similar substituents improved target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in biphenylamine synthesis?

Optimization involves varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (toluene vs. DMF), and temperature. For example, a 92% yield was achieved for a structurally related compound using piperidine-derived catalysts in DMF at 80°C, compared to 24% yield with dibutylamine under suboptimal conditions . Microwave-assisted synthesis may further reduce reaction times .

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural validation?

Contradictions often arise from impurities or dynamic effects. Use 2D NMR (COSY, HSQC) to confirm coupling patterns. For instance, unexpected splitting in aromatic regions may indicate residual solvents or byproducts. High-resolution mass spectrometry (HRMS) with ppm-level accuracy resolves molecular ion ambiguities .

Q. What strategies enhance the compound’s stability in biological assays?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position reduces hydrolysis susceptibility. Encapsulation in cyclodextrins or liposomes can also mitigate degradation in aqueous media, as demonstrated in pharmacokinetic studies of fluorinated analogs .

Q. How does the compound’s structure-activity relationship (SAR) inform drug design?

The biphenyl core enables π-π stacking with hydrophobic enzyme pockets, while the 4-amine group facilitates hydrogen bonding. Fluorine at the 4'-position enhances membrane permeability, critical for CNS-targeted agents. Modifications to the trifluoromethoxy group (e.g., replacing with pentafluoroethyl) have shown varied IC₅₀ values in kinase inhibition assays .

Methodological Guidance

Q. Spectral Analysis Workflow

1H NMR : Assign aromatic protons first, noting coupling constants (J = 8–10 Hz for ortho-F).

19F NMR : Confirm trifluoromethoxy resonance at δ -55 to -58 ppm.

HRMS : Match exact mass (<2 ppm error) to theoretical [M+H]+.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.